N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridazine core substituted with a methyl group at position 1 and a carbonyl group at position 4. The compound’s unique structure includes a 2-methoxyphenoxy-substituted but-2-yn-1-yl chain linked to the carboxamide nitrogen.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-20-16(21)10-9-13(19-20)17(22)18-11-5-6-12-24-15-8-4-3-7-14(15)23-2/h3-4,7-10H,11-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDWAQGRDEQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Formation of the but-2-yn-1-yl intermediate : Reaction of 2-methoxyphenol with propargyl bromide in the presence of a base (e.g., potassium carbonate).
- Coupling with pyridazine derivatives : The intermediate is reacted with appropriate carboxamide derivatives to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. The compound's ability to inhibit cell proliferation was assessed using MTT assays across different cancer types, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways. The presence of the methoxyphenoxy group enhances its binding affinity to these targets.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, modulating their activity and influencing downstream signaling pathways.
Comparative Analysis
The biological activity of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(2-methoxyphenoxy)but-2-yne)-pyridine | Structure | Antimicrobial and anticancer |
| N-(4-(2-methoxyphenoxy)butanoyl)-carboxamide | Structure | Anticancer properties |
Case Studies
A notable case study involved evaluating the efficacy of this compound in animal models for cancer treatment. The results demonstrated that administration led to a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several carboxamide derivatives, differing primarily in substituent groups and backbone modifications. Below is a detailed comparison with key analogues:
N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Structure: Substituted with a 4-methoxyphenyl group directly attached to the carboxamide nitrogen, lacking the alkyne linker and 2-methoxyphenoxy moiety .
- Molecular Formula : C₁₃H₁₃N₃O₃ (vs. C₁₇H₁₇N₃O₄ for the target compound).
- Key Differences: The absence of the but-2-yn-1-yl chain reduces conformational rigidity and lipophilicity. The 4-methoxyphenyl group may limit steric interactions compared to the bulkier 2-methoxyphenoxy-alkyne substituent in the target compound.
- Implications : Simpler structure may improve aqueous solubility but reduce target selectivity in biological systems.
N-(4-(1H-Tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Structure : Features a tetrazole ring at the para position of the phenyl group and a pyridine core instead of pyridazine .
- Molecular Formula : C₁₅H₁₄N₆O₃ (vs. C₁₇H₁₇N₃O₄ for the target compound).
- Key Differences: The tetrazole group introduces hydrogen-bonding capacity and acidity (pKa ~ 4–5), which could enhance interactions with basic residues in enzyme active sites. Pyridine vs.
- Implications : Increased nitrogen content may improve metabolic stability but reduce passive membrane permeability.
4-(1,1-Dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (V11a)
- Structure : A sulfonamide derivative with a bipyrimidinyl backbone and halogen substitution .
- carboxamide pKa ~ 15–17). Bipyrimidinyl system introduces π-π stacking opportunities absent in the monocyclic pyridazine core.
- Implications : Enhanced halogen-mediated hydrophobic interactions may improve binding to hydrophobic enzyme pockets.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges : The alkyne linker in the target compound may complicate synthesis due to steric hindrance during coupling reactions, as seen in low yields (e.g., 10% in related tertiary amine syntheses) .
- ADME Profile : The but-2-yn-1-yl chain likely increases logP compared to analogues, favoring blood-brain barrier penetration but risking cytochrome P450-mediated metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
